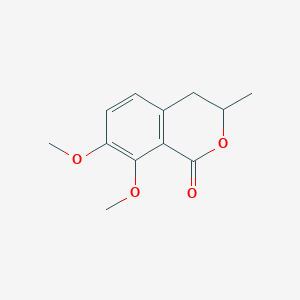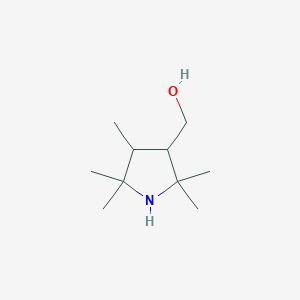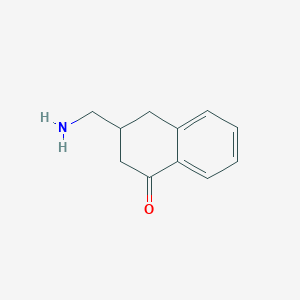
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with a unique structure that includes both sulfur and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride can be achieved through several methods. One common approach involves the fluorination of sulfur-containing precursors. For example, the reaction of ethylthiol with tetrafluoropropanoyl fluoride under controlled conditions can yield the desired compound. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating agents and catalysts to ensure high yields and purity. The use of continuous flow reactors and other modern techniques can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its interaction with various molecular targets. The sulfur and fluorine atoms in the compound can form strong bonds with target molecules, leading to the inhibition or modification of their activity. This compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Propylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- 3-(Butylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
Uniqueness
3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its specific combination of ethylsulfanyl and tetrafluoropropanoyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields .
Propriétés
| 77705-88-5 | |
Formule moléculaire |
C5H5F5OS |
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
3-ethylsulfanyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5OS/c1-2-12-5(9,10)4(7,8)3(6)11/h2H2,1H3 |
Clé InChI |
SDVQPYJHQJLWMU-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(C(=O)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)

